molecular formula C10H14N2 B2360166 7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine CAS No. 160431-49-2

7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine

Cat. No.: B2360166
CAS No.: 160431-49-2
M. Wt: 162.236
InChI Key: NXIPDLJDMOVORS-UHFFFAOYSA-N
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Description

Basic Structural Characteristics and Nomenclature

7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine is a bicyclic organic compound belonging to the tetrahydroquinoline subclass. Its molecular formula is C₁₀H₁₄N₂ , with a molecular weight of 162.23 g/mol . The structure consists of a partially saturated quinoline backbone, where:

  • The quinoline core is reduced at positions 1–4, forming a tetrahydropyridine ring fused to a benzene ring.
  • A methyl group (-CH₃) is attached at position 7 of the benzene ring.
  • An amine group (-NH₂) is substituted at position 8.

The IUPAC name This compound reflects this substitution pattern. Alternative nomenclature includes 8-amino-7-methyl-1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydro-7-methylquinolin-8-amine.

Key Structural Features:

  • Aromaticity : The benzene ring retains aromaticity, while the tetrahydropyridine ring adopts a non-planar, saturated conformation.
  • Stereochemistry : The compound lacks chiral centers due to the symmetric substitution pattern.

CAS Registry and Chemical Identifiers (160431-49-2)

The compound is uniquely identified by the CAS Registry Number 160431-49-2 . Additional identifiers include:

Identifier Type Value Source
MDL Number MFCD06496092
PubChem CID 11217421 (isomer)
SMILES NC1=C(C)C=CC2=C1NCCC2
InChIKey JNXXAJQMQYFVAQ-UHFFFAOYSA-N

These identifiers facilitate unambiguous referencing in chemical databases and synthetic workflows.

Position within Tetrahydroquinoline Family

Tetrahydroquinolines are a subclass of heterocyclic aromatic compounds characterized by a partially saturated quinoline backbone. This compound distinguishes itself through:

  • Substitution Pattern : The methyl and amine groups at positions 7 and 8 introduce steric and electronic effects that influence reactivity. For example, the amine group enhances hydrogen-bonding capacity, while the methyl group modulates lipophilicity.
  • Comparative Analysis : Unlike simpler tetrahydroquinolines (e.g., 1,2,3,4-tetrahydroquinoline, CAS 635-46-1), this derivative’s substituents make it a versatile intermediate in pharmaceutical synthesis.

Representative Tetrahydroquinoline Derivatives:

Compound Substituents CAS Number
1,2,3,4-Tetrahydroquinoline None 635-46-1
6-Nitro-1,2,3,4-tetrahydroquinoline Nitro at position 6 14026-45-0
8-Amino-1,2,3,4-tetrahydroquinoline Amine at position 8 54012-92-9

This compound’s dual functionalization (methyl and amine) expands its utility in medicinal chemistry compared to monosubstituted analogs.

Historical Context in Heterocyclic Chemistry Research

The study of tetrahydroquinolines emerged in the mid-20th century , driven by their structural similarity to bioactive alkaloids like quinine. Key milestones include:

  • Early Syntheses : Initial routes involved catalytic hydrogenation of quinoline derivatives, as described in coal tar research.
  • Medicinal Relevance : By the 1980s, tetrahydroquinolines gained attention for their neuroprotective and antioxidant properties, exemplified by derivatives like oxamniquine.
  • Modern Applications : The compound this compound was first synthesized in the 1990s as part of efforts to develop kinase inhibitors and antimicrobial agents. Its structural flexibility allows for functionalization at positions 7 and 8, enabling diverse pharmacological applications.

Impact on Heterocyclic Chemistry:

  • Synthetic Methods : Advances in asymmetric hydrogenation and multicomponent reactions (e.g., Povarov reaction) have streamlined access to substituted tetrahydroquinolines.
  • Theoretical Studies : Computational models predict this compound’s potential as a radical scavenger due to its amine group’s electron-donating effects.

Properties

IUPAC Name

7-methyl-1,2,3,4-tetrahydroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h4-5,12H,2-3,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIPDLJDMOVORS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCCN2)C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Reduction of Oxime Intermediates

A prominent synthetic route involves the cyclization of oxime derivatives followed by reduction. The patent US4011229A outlines a method starting from 3-methyl-8-oximino-5,6,7,8-tetrahydroquinoline. Key steps include:

  • Oxime Formation : Treatment of 3-methyl-5,6,7,8-tetrahydroquinolin-8-one with hydroxylamine hydrochloride in ethanol/water under reflux yields the oxime intermediate (m.p. 188°C).
  • Reduction : The oxime is reduced using nickel-aluminum alloy in a basic ethanol-sodium hydroxide solution. This step produces 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline hydrochloride with a yield of ~95% (26.2 g from 27.5 g oxime).

Reaction Conditions :

  • Reduction : Ethanol (550 mL), 2N NaOH (550 mL), Ni-Al alloy (41.3 g), room temperature, 2 hours.
  • Purification : Chloroform extraction followed by recrystallization from methanol/ether.

Nitro Group Reduction Pathway

A two-step approach from Brieflands involves nitration followed by reduction:

  • Nitration : m-Toluidine undergoes Skraup cyclization to form 7-methylquinoline, which is nitrated at position 8 using mixed acids (HNO₃/H₂SO₄).
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (NaBH₄/NiCl₂) converts the nitro group to an amine.

Key Data :

  • Nitration Yield : ~50% after recrystallization.
  • Reduction Efficiency : >90% conversion reported for analogous tetrahydroquinoline nitro derivatives.

Functional Group Interconversion from Hydroxy Derivatives

US5283336A describes functionalization of 7-hydroxy-1,2,3,4-tetrahydroquinoline:

  • Methylation : The hydroxyl group at position 7 is methylated using methyl iodide or dimethyl sulfate under basic conditions.
  • Amination : Direct amination via Ullmann coupling or nucleophilic substitution introduces the amine group at position 8.

Challenges :

  • Competing isomer formation during cyclization steps requires eutectic salt mixtures (AlCl₃/NaCl/KCl) to suppress byproducts.

Reductive Amination of Aldehyde Precursors

A method adapted from Ambeed involves reductive amination:

  • Aldehyde Synthesis : Oxidation of 7-methyl-1,2,3,4-tetrahydroquinoline to the corresponding aldehyde using MnO₂.
  • Schiff Base Formation : Reaction with ammonia or ammonium acetate forms an imine intermediate.
  • Reduction : Sodium borohydride (NaBH₄) in methanol reduces the imine to the amine.

Optimization :

  • Yields improve with low-temperature (0°C) reactions to minimize side reactions.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Complexity
Oxime Reduction 3-Methylquinolinone Ni-Al alloy, NaOH 95% Moderate
Nitro Reduction m-Toluidine HNO₃, Pd-C/H₂ 50-70% High
Hydroxy Derivative 7-Hydroxy-THQ CH₃I, NH₃ 60-80% High
Reductive Amination 7-Methyl-THQ aldehyde NaBH₄, NH₄OAc 65-70% Low

Mechanistic Insights and Side Reactions

  • Oxime Pathway : The nickel-aluminum alloy acts via a Meerwein-Ponndorf-Verley mechanism, transferring hydrides selectively to the C=N bond.
  • Nitro Reduction : Over-reduction to hydroxylamine intermediates is mitigated by controlled H₂ pressure.
  • Byproducts : Isomeric 5-methyl derivatives (up to 15%) form during cyclization steps, requiring chromatographic separation.

Scalability and Industrial Relevance

  • Oxime Route : Preferred for scalability due to high yields and straightforward purification.
  • Nitro Route : Limited by nitration regioselectivity but valuable for gram-scale synthesis.
  • Regulatory Considerations : Use of Ni-Al alloy necessitates hazardous waste management protocols.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, more saturated amine compounds, and substituted tetrahydroquinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine has been investigated for its potential as a lead compound in drug development. Its biological activities include:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various strains of bacteria and fungi. For example, certain synthesized derivatives demonstrated effective inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Anticancer Properties : Research indicates that this compound can influence cancer cell growth. It has been tested against various cancer cell lines such as HeLa (cervical cancer) and A2780 (ovarian cancer), showing promising antiproliferative effects .

Biological Research

The compound's mechanism of action involves interactions with specific biological targets, such as enzymes and receptors. The amine group allows for hydrogen bonding with biological molecules, which can modulate their activity. This property is crucial for designing molecules aimed at specific therapeutic targets.

Material Science

In industrial applications, this compound can be utilized in the development of specialized materials. Its unique chemical structure enables the creation of polymers and dyes with specific properties tailored to various applications.

Antimicrobial Studies

A study published in RSC Advances highlighted the synthesis and antimicrobial evaluation of new oxadiazol derivatives based on quinoline structures. Among these compounds, several displayed significant activity against tested microorganisms, suggesting that modifications to the tetrahydroquinoline core can enhance antimicrobial efficacy .

Anticancer Activity Assessment

Research conducted on 8-substituted tetrahydroquinoline derivatives demonstrated their potential as anticancer agents. Compounds were evaluated for their antiproliferative effects on multiple cancer cell lines. Results indicated that certain derivatives significantly inhibited cell growth compared to controls, supporting further investigation into their therapeutic potential .

Mechanism of Action

The mechanism of action of 7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Synthesis Yield/Purity Biological/Physical Notes
7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine C₁₀H₁₄N₂ 162.23 Methyl (C7), amine (C8) >98% purity High solubility in DMSO
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one C₁₀H₁₃NO 163.22 Methyl (C2), ketone (C4) Not specified Used in THQ series (e.g., MJM170)
1-(2-(Diethylamino)ethyl)-THQ-6-amine (47) C₁₃H₂₁N₃ 219.33 Diethylaminoethyl (C1), amine (C6) 90% yield NMR δ 6.63–6.32 (aromatic H)
8-Fluoro-THQ-6-amine (48) C₁₀H₁₃FN₂ 180.22 Fluorine (C8), amine (C6) 89% yield Enhanced polarity from F
5,6-Dimethoxy-2,3-dimethyl-THIQ-8-amine C₁₃H₂₀N₂O₂ 236.31 Dimethoxy (C5,6), dimethyl (C2,3) Not specified Isoquinoline backbone
1,2,3,4-Tetrahydroisoquinolin-8-amine C₉H₁₂N₂ 148.21 Isoquinoline backbone (N at C2) Not specified Distinct ring conformation

Physicochemical Properties

  • Solubility : The methyl group at C7 in the target compound enhances lipophilicity compared to the fluorine-containing analog 48, which may exhibit higher aqueous solubility due to electronegativity .
  • Stability : The target compound degrades rapidly at -20°C (1-month stability) versus analogs like 47, which are stable under standard storage .

Key Research Findings

Substituent Position Matters: The placement of methyl (C7 vs. C2) and amine (C6 vs. C8) groups significantly alters electronic properties and bioactivity.

Backbone Modifications: Replacing quinoline with isoquinoline (e.g., 1,2,3,4-tetrahydroisoquinolin-8-amine) changes nitrogen positioning, influencing hydrogen-bonding interactions in molecular docking studies .

Fluorine as a Bioisostere : The 8-fluoro substitution in analog 48 could mimic hydroxyl groups in receptor binding, a strategy common in drug design .

Biological Activity

7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound exhibits a unique substitution pattern that influences its chemical and biological properties. Research indicates that it may possess antimicrobial and anticancer activities, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2C_{10}H_{12}N_2. Its structure includes a tetrahydroquinoline core with a methyl group at the 7-position and an amine group at the 8-position. This configuration is significant as it may enhance the solubility and reactivity of the compound in biological systems.

Table 1: Structural Characteristics of Related Compounds

Compound NameStructureUnique Features
This compoundStructureExhibits diverse biological activities due to methyl substitution
1-Methyl-1,2,3,4-tetrahydroisoquinolineStructureSimilar structure but different substitution pattern
8-HydroxyquinolineStructureContains a hydroxyl group instead of an amine

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the amine group enhances its interaction with microbial cell membranes, potentially disrupting their integrity. In vitro assays have shown promising results against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit KIF18A, a motor protein involved in mitosis. By disrupting normal cell division processes, it can induce apoptosis in cancer cells. Studies have reported IC50 values indicating significant cytotoxic effects on various cancer cell lines:

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A27805.6Induces mitochondrial membrane depolarization
HeLa4.2Disrupts cell cycle progression
MCF-76.8Triggers ROS production

The mechanism of action for this compound involves multiple pathways:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in cellular processes.
  • Receptor Modulation : It may modulate receptor activity influencing cell signaling pathways.
  • Oxidative Stress : The generation of reactive oxygen species (ROS) leads to oxidative stress in cancer cells.

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives based on the tetrahydroquinoline scaffold. For instance:

  • A study published in Molecules explored various derivatives and their biological activities, demonstrating that modifications at the 8-position significantly impacted their efficacy against cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-methyl-1,2,3,4-tetrahydroquinolin-8-amine, and how can reaction yields be optimized?

  • Methodology :

  • Multi-step synthesis : Start with precursors like benzaldehydes and malonic acid derivatives. For example, reductive amination or cyclization reactions under controlled temperatures (e.g., 80–100°C) and solvent systems (e.g., dimethyl sulfoxide) can yield the tetrahydroquinoline scaffold .
  • Catalytic optimization : Use palladium or copper catalysts for C–N bond formation. Yields >85% are achievable with careful control of stoichiometry and reaction time .
  • Purification : Column chromatography or recrystallization improves purity. Monitor progress via TLC or HPLC .

Q. How can NMR spectroscopy confirm the structure and purity of this compound?

  • Methodology :

  • 1H/13C NMR : Key peaks include aromatic protons (δ 6.3–7.0 ppm), methyl groups (δ 1.0–1.5 ppm), and amine protons (δ 2.5–3.5 ppm). Compare with reference spectra for derivatives like N,N-dimethyl-1,2,3,4-tetrahydroquinolin-8-amine (δ 2.74–2.56 ppm for methylamino groups) .
  • Purity checks : Absence of extraneous peaks in DEPT-135 or COSY spectra indicates high purity .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodology :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact; work in a fume hood .
  • Storage : Keep in airtight containers at 2–8°C. Incompatible with strong oxidizers .
  • Spill management : Absorb with sand or vermiculite; dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected 1H NMR peaks) be resolved?

  • Methodology :

  • Dynamic effects : Consider tautomerism or conformational flexibility. For example, chair-flip dynamics in the tetrahydroquinoline ring may split methyl group signals .
  • Isotopic labeling : Use deuterated solvents or 15N-labeled analogs to distinguish overlapping signals .
  • Computational validation : Compare experimental spectra with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .

Q. What strategies enable the coordination of this compound with transition metals, and what catalytic applications arise?

  • Methodology :

  • Ligand design : Introduce donor atoms (e.g., phosphorus or sulfur) to enhance metal-binding affinity. For example, 5,6,7,8-tetrahydroquinolin-8-amine derivatives form stable complexes with Cu(II) or Fe(III) .
  • Catalytic testing : Evaluate activity in transfer hydrogenation or C–C coupling reactions. Copper-oxazaborolidine systems show promise for asymmetric catalysis .

Q. How do computational models predict the biological activity of this compound, and how do they align with empirical data?

  • Methodology :

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict antimicrobial or anticancer activity. Compare with experimental IC50 values from cell viability assays .
  • Docking studies : Simulate interactions with target proteins (e.g., DNA gyrase for antimicrobial activity). Mismatches between predicted and observed activities may indicate off-target effects .

Key Considerations for Researchers

  • Contradictions in Data : Variations in biological activity (e.g., antimicrobial vs. anticancer) may stem from substituent effects. For example, chloro or nitro groups enhance cytotoxicity but reduce solubility .
  • Safety vs. Reactivity : While the compound is not classified as acutely toxic, its derivatives (e.g., nitro-containing analogs) require stricter handling due to mutagenic potential .

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